molecular formula C19H20BrNO3 B2833975 N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 733763-20-7

N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2833975
CAS No.: 733763-20-7
M. Wt: 390.277
InChI Key: XIDAYVOWAUDQKV-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is an acetamide derivative featuring a 4-bromo-3-methylphenyl group attached to the amide nitrogen and a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy moiety linked via an acetamide backbone. The bromine atom and methyl group on the phenyl ring contribute to its distinct electronic and steric properties, while the benzofuran system introduces rigidity due to its fused bicyclic structure.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c1-12-9-14(7-8-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDAYVOWAUDQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a brominated phenyl ring and a benzofuran moiety, which are known to influence its biological properties. The chemical structure can be represented as follows:

C16H20BrNO3\text{C}_{16}\text{H}_{20}\text{Br}\text{N}\text{O}_3

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µM) against Bacteria
N-(4-bromo-3-methylphenyl)acetamide4.69 - 156.47
Compound A5.64 - 77.38
Compound B8.33 - 23.15
Compound C13.40 - 137.43

Antifungal Activity

The antifungal potential of the compound was also explored through various assays. The MIC values against common fungal strains such as Candida albicans and Fusarium oxysporum ranged from 16.69 µM to 222.31 µM, indicating moderate antifungal activity .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (µM) against Fungi
N-(4-bromo-3-methylphenyl)acetamide16.69 - 222.31
Compound D10 - 100
Compound E50 - 200

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : It may disrupt microbial membranes due to its lipophilic nature, leading to cell lysis.
  • Binding Affinity : The presence of bromine and the benzofuran moiety can enhance binding affinity to specific biological targets, modulating their activity .

Case Studies

A series of related compounds were synthesized and evaluated for their biological activities in several studies:

  • Study on Benzofuran Derivatives : A study found that benzofuran derivatives exhibited potent antibacterial properties with varying degrees of effectiveness based on structural modifications .
  • Antiviral Screening : Another investigation highlighted the antiviral potential of similar compounds against SARS-CoV-2, emphasizing the importance of structural features in enhancing biological activity .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide. For instance, N-Heterocycles have been identified as promising antiviral agents against viruses such as hepatitis C and herpes simplex virus (HSV) . The structural features of this compound may contribute to similar antiviral activities.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes linked to drug-induced toxicity. A study on phospholipase A2 inhibition demonstrated that compounds with similar structural characteristics could prevent excessive phospholipid accumulation in lysosomes, a condition known as phospholipidosis . This suggests potential applications in drug development aimed at mitigating toxic side effects.

Drug Development

The unique chemical structure of this compound positions it as a candidate for the development of new therapeutic agents. Its ability to interact with biological systems makes it suitable for further exploration in medicinal chemistry.

Pharmacological Studies

Research into this compound can provide insights into its pharmacokinetics and pharmacodynamics. Understanding how it behaves in biological systems can lead to the optimization of its therapeutic efficacy and safety profiles.

Case Studies and Research Findings

StudyFindings
Inhibition of Phospholipase A2 The compound showed significant inhibition of PLA2G15 activity, indicating potential for reducing drug-induced phospholipidosis .
Antiviral Activity Similar compounds have demonstrated efficacy against various viruses, suggesting that this compound may possess comparable antiviral properties .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromo-3-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

  • Reaction with amines : Substitution of bromine with primary/secondary amines (e.g., piperazine) occurs in ethanol at reflux, yielding aryl amine derivatives.

  • Thiol coupling : Replacement of bromine with thiols (e.g., 2-mercapto-4-methyl-6-phenylnicotinonitrile) in ethanol containing triethylamine (TEA) generates thioether-linked products .

Substrate Reagent Conditions Product Yield Ref.
Bromophenyl moietyPiperazineEthanol, reflux, 3hBis-sulfanediyl nicotinonitrile derivative618 (M⁺)
Bromophenyl moiety2-Mercapto-4-methylnicotinonitrileEthanol, TEA, reflux2,2′-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis...66%

Amide Hydrolysis

The acetamide group is susceptible to hydrolysis under acidic or basic conditions. For instance:

  • Acidic hydrolysis : Treatment with HCl (6N) at reflux cleaves the amide bond, yielding 2-[(2,2-dimethylbenzofuran-7-yl)oxy]acetic acid and 4-bromo-3-methylaniline.

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) selectively hydrolyzes the amide to the corresponding carboxylic acid .

Ether Cleavage

The benzofuran-linked ether can undergo cleavage under strong acidic conditions (e.g., HBr in acetic acid), producing phenolic intermediates. This reaction is critical for functionalizing the benzofuran moiety .

Catalytic Hydrogenation

The dihydrobenzofuran ring undergoes hydrogenation using Pd/C (10%) under H₂ (1 atm) in methanol, reducing the furan ring to a tetrahydrofuran derivative while preserving the acetamide group.

Cyclization Reactions

Under dehydrating conditions (e.g., PPA, polyphosphoric acid), the compound forms heterocyclic frameworks. For example:

  • Intramolecular cyclization : Heating at 120°C in toluene induces cyclization between the acetamide’s carbonyl and the benzofuran oxygen, generating a fused oxazole ring .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

  • Suzuki coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives .

  • Buchwald-Hartwig amination : Coupling with secondary amines using Pd₂(dba)₃/Xantphos forms C–N bonds .

Interaction with Thiols

The acetamide’s carbonyl group reacts with thiols (e.g., thioglycolic acid) in DMF at 80°C, forming thioester derivatives. This is facilitated by EDCI/HOBt coupling agents .

Functionalization via Acetylation

The free hydroxyl group (if present in analogs) undergoes acetylation with acetic anhydride in pyridine, producing acetyl-protected derivatives. For example:

  • Acetylation : Reaction with Ac₂O at 60°C introduces an acetyl group, confirmed by a methyl proton singlet at δ 1.70 ppm in ¹H NMR .

Key Structural and Reaction Insights

  • Steric effects : The 2,2-dimethyl group on the benzofuran ring hinders reactions at the adjacent carbon.

  • Electronic effects : The electron-withdrawing acetamide group activates the bromine for NAS but deactivates the benzofuran ring toward electrophilic substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Aryl Group Core Structure Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-bromo-3-methylphenyl 2,2-dimethyl-2,3-dihydrobenzofuran ~376 (estimated) Rigid bicyclic framework; halogenated
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-methoxyphenyl)acetamide 3-methoxyphenyl Same as target 327.38 Available in 15 mg batches; methoxy enhances solubility
N-(2-Benzyl-isoindol-5-yl)-2-{4-[(7-hydroxyheptyl)oxy]phenyl}acetamide (13g) Benzyl-isoindol-5-yl Isoindole + hydroxyalkoxy chain ~500 (estimated) Non-hydroxamate MMP inhibitor; 24% yield
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichlorophenyl Pyrazolone ring 390.27 R22(10) hydrogen-bonded dimers; structural mimic of benzylpenicillin
Key Observations:
  • Substituent Effects : The target compound’s bromine atom increases molecular weight and lipophilicity compared to methoxy-substituted analogues (e.g., compound) . This may reduce aqueous solubility but enhance membrane permeability.
  • Core Structure Diversity :
    • The benzofuran core in the target compound imposes conformational rigidity, contrasting with the flexible hydroxyalkoxy chains in compounds .
    • Pyrazolone-based analogues () exhibit planar amide groups and strong hydrogen-bonding networks (R22(10) motifs), which stabilize their crystalline forms .

Functional and Regulatory Considerations

  • The target’s bromine atom could modulate bioactivity by interacting with hydrophobic enzyme pockets.

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